REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:7])[CH2:4][O:5][CH3:6].[C:8](Cl)(=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)C(C)C)(C)C.CN(C=O)C>C1COCC1.CN(C)C1C=CN=CC=1>[OH:7][CH:3]([CH2:4][O:5][CH3:6])[CH2:2][NH:1][C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
NCC(COC)O
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Name
|
|
Quantity
|
158 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
7.36 mL
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
|
24.85 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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ADDITION
|
Details
|
diluted with ethyl acetate
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Type
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WASH
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Details
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The mixture was then washed with water, saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (dichloromethane/methanol gradient: from 100:0 to 10:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC(CNC(OCC1=CC=CC=C1)=O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |